molecular formula C26H28N4O3 B2412094 1-(3-シアノ-6-エトキシキノリン-4-イル)-N-[(4-メトキシフェニル)メチル]ピペリジン-4-カルボキサミド CAS No. 1226456-88-7

1-(3-シアノ-6-エトキシキノリン-4-イル)-N-[(4-メトキシフェニル)メチル]ピペリジン-4-カルボキサミド

カタログ番号 B2412094
CAS番号: 1226456-88-7
分子量: 444.535
InChIキー: UJJAFYMRZMROOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide, commonly known as CEQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEQ is a piperidine derivative that exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects.

作用機序

The exact mechanism of action of CEQ is not fully understood, but it is believed to act through multiple pathways. CEQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. CEQ has been shown to activate the p53 pathway, a tumor suppressor pathway that induces cell death in cancer cells.
Biochemical and Physiological Effects
CEQ has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). CEQ also reduces the activity of MMPs, which are involved in tissue remodeling and repair. In cancer cells, CEQ induces cell death through apoptosis and inhibits the growth and proliferation of cancer cells.

実験室実験の利点と制限

CEQ has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be optimized through recrystallization and chromatography techniques. CEQ has shown promising results in preclinical studies as an anti-inflammatory, analgesic, and anti-tumor agent. However, there are also limitations to using CEQ in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. CEQ has not yet been tested in clinical trials, and its safety and efficacy in humans are not known.

将来の方向性

There are several future directions for the research on CEQ. First, more research is needed to understand the mechanism of action of CEQ and its pharmacological properties. Second, clinical trials are needed to evaluate the safety and efficacy of CEQ in humans. Third, CEQ could be tested in combination with other anti-inflammatory, analgesic, or anti-tumor agents to enhance its therapeutic effects. Fourth, CEQ could be modified to optimize its pharmacokinetic properties, such as its bioavailability and half-life. Finally, CEQ could be tested in different animal models of disease to evaluate its potential therapeutic applications in different conditions.

合成法

The synthesis of CEQ involves a multi-step process that starts with the reaction of 3-cyano-6-ethoxyquinoline with 4-methoxybenzylamine to form intermediate 1. The intermediate is then reacted with piperidine-4-carboxylic acid to yield CEQ. The overall yield of the synthesis process is approximately 50%, and the purity of the final product can be optimized through recrystallization and chromatography techniques.

科学的研究の応用

触媒的プロト脱ボロン化によるアルケンヒドロメチル化

ピナコールボロン酸エステルは有機合成における貴重なビルディングブロックとして役立ちます。 アルキルボロン酸エステルの官能基化脱ボロン化は確立されていますが、プロト脱ボロン化はあまり研究されていません 。しかし、最近の研究では、1°、2°、および3°アルキルボロン酸エステルに対する触媒的プロト脱ボロン化アプローチが実証されています。この方法は、ラジカル機構を利用することで、形式的なアンチマルコフニコフアルケンヒドロメチル化を実現し、これは以前には知られていなかった変換です。このプロトコルは、メトキシ保護された(−)-Δ8-THCおよびコレステロールに成功裏に適用されています。 さらに、これはδ-®-コニセインとインドリジジン209Bの形式的全合成において重要な役割を果たしました .

特性

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-3-33-22-8-9-24-23(14-22)25(20(15-27)17-28-24)30-12-10-19(11-13-30)26(31)29-16-18-4-6-21(32-2)7-5-18/h4-9,14,17,19H,3,10-13,16H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJAFYMRZMROOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。